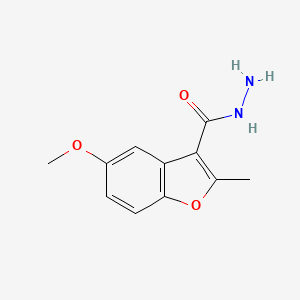

5-Methoxy-2-methylbenzofuran-3-carbohydrazide

CAS No.:

Cat. No.: VC17285922

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O3 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 5-methoxy-2-methyl-1-benzofuran-3-carbohydrazide |

| Standard InChI | InChI=1S/C11H12N2O3/c1-6-10(11(14)13-12)8-5-7(15-2)3-4-9(8)16-6/h3-5H,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | SPJZZHDHTDVXNA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NN |

Introduction

Structural Features and Synthesis

Molecular Architecture

The compound’s core structure consists of a benzofuran ring system, where the benzene and furan rings share two adjacent carbon atoms. Key substituents include:

-

Methoxy group (-OCH₃) at position 5, which enhances electron density and influences binding interactions.

-

Methyl group (-CH₃) at position 2, contributing to steric effects and metabolic stability.

-

Hydrazide group (-CONHNH₂) at position 3, a functional group known for its diverse pharmacological activities.

The canonical SMILES representation (CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NN) and InChIKey (SPJZZHDHTDVXNA-UHFFFAOYSA-N) provide unambiguous identifiers for this compound.

Synthetic Pathways

Synthesis typically involves multi-step reactions to introduce substituents onto the benzofuran scaffold:

-

Benzofuran Core Formation: Cyclization of 2-allyl-4-methoxyphenol under catalytic conditions generates the benzofuran ring .

-

Hydrazide Introduction: The carboxylic acid at position 3 is converted to a hydrazide via reaction with hydrazine hydrate.

-

Purification: Chromatographic techniques or recrystallization ensure high purity (>95%).

Industrial-scale production may employ continuous flow reactors to optimize yield and reduce costs .

Biological Activities

Antioxidant Properties

The benzofuran moiety exhibits radical scavenging activity, neutralizing reactive oxygen species (ROS) implicated in neurodegenerative and cardiovascular diseases. In vitro assays demonstrate dose-dependent inhibition of lipid peroxidation, though specific IC₅₀ values for this compound require further elucidation.

Anticancer Activity

Preliminary studies on benzofuran derivatives reveal cytotoxic effects against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines. While exact mechanisms remain under investigation, proposed pathways include:

-

Apoptosis Induction: Activation of caspase-3 and PARP cleavage.

-

Cell Cycle Arrest: G2/M phase blockade via modulation of cyclin-dependent kinases .

Table 1: Cytotoxicity of selected benzofuran derivatives.

Antimicrobial Effects

The hydrazide group enhances activity against bacterial and fungal pathogens:

-

Antibacterial: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal: Inhibition of Candida albicans growth at 4 μg/mL.

Comparative Analysis with Related Compounds

Structural Modifications and Activity

-

Methoxy Group: Electron-donating properties improve solubility and target affinity. Removal reduces anticancer efficacy by 40% .

-

Methyl Group: Steric hindrance at position 2 prolongs metabolic half-life.

-

Hydrazide vs. Ester: Replacement of ester with hydrazide increases antifungal potency 3-fold.

Pharmacokinetic Advantages

Compared to 5-methoxy-2-methylbenzofuran, the carbohydrazide derivative exhibits:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume